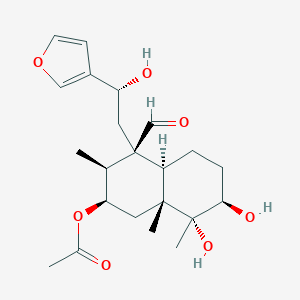

Cascarillin

Description

Structure

3D Structure

Properties

CAS No. |

10118-56-6 |

|---|---|

Molecular Formula |

C22H32O7 |

Molecular Weight |

408.5 g/mol |

IUPAC Name |

[(2R,3S,4S,4aS,7R,8R,8aR)-4-formyl-4-[(2R)-2-(furan-3-yl)-2-hydroxyethyl]-7,8-dihydroxy-3,8,8a-trimethyl-2,3,4a,5,6,7-hexahydro-1H-naphthalen-2-yl] acetate |

InChI |

InChI=1S/C22H32O7/c1-13-17(29-14(2)24)10-20(3)18(5-6-19(26)21(20,4)27)22(13,12-23)9-16(25)15-7-8-28-11-15/h7-8,11-13,16-19,25-27H,5-6,9-10H2,1-4H3/t13-,16-,17-,18+,19-,20-,21+,22-/m1/s1 |

InChI Key |

ZOWKQQIGQBVKSV-BZLLESMPSA-N |

SMILES |

CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@]2([C@@H]([C@]1(C[C@H](C3=COC=C3)O)C=O)CC[C@H]([C@]2(C)O)O)C)OC(=O)C |

Canonical SMILES |

CC1C(CC2(C(C1(CC(C3=COC=C3)O)C=O)CCC(C2(C)O)O)C)OC(=O)C |

melting_point |

Mp 203.5 ° 203.5°C |

Other CAS No. |

10118-56-6 |

physical_description |

Solid |

Origin of Product |

United States |

Isolation and Purification Methodologies for Cascarillin Analogues

Extraction Techniques from Croton eluteria Biomass

The initial step in obtaining cascarillin is the extraction from the bark of Croton eluteria. researchgate.net This process aims to efficiently remove the desired compounds from the plant matrix.

Optimization of Solvent-Based Extraction Processes

The choice of solvent is a critical factor in the extraction of this compound and its analogues. The efficiency of the extraction process is highly dependent on the solvent's ability to dissolve the target compounds while minimizing the co-extraction of undesirable substances. Research has shown that various organic solvents are effective for this purpose. For instance, acetone (B3395972) has been successfully used to extract this compound and other diterpenoids like eluterins from Croton eluteria bark. acs.orgecomole.com Methanol is another solvent that has been employed in the extraction of these compounds. ecomole.com

The optimization of solvent-based extraction involves considering factors such as the solvent-to-solid ratio, extraction time, and temperature to maximize the yield of the desired compounds. csic.esmdpi.com For example, studies on other plant materials have demonstrated that a mixture of solvents, such as ethanol (B145695) and water, can sometimes provide a higher extraction yield compared to a single solvent. csic.es The use of techniques like pressurized liquid extraction can further enhance efficiency by employing elevated temperatures and pressures, which can lead to faster extraction times and reduced solvent consumption. chemmethod.com

Table 1: Solvents Used in the Extraction of Compounds from Croton Species

| Solvent | Target Compounds | Source |

|---|---|---|

| Acetone | This compound, Eluterins | acs.orgecomole.com |

| Methanol | This compound, Eluterins | ecomole.com |

| Dichloromethane | Crotocarasins | researchgate.net |

| Ethyl Acetate (B1210297) | Diterpenoids |

Chromatographic Separation Strategies for this compound and Related Clerodanes

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the separation and purification of this compound and its related clerodane diterpenoids. google.comcore.ac.uk

Gravity-Fed Column Chromatography

Gravity-fed column chromatography is a fundamental and cost-effective method used for the initial separation of compounds from the crude extract. longdom.orgorgchemboulder.com In this technique, a solid stationary phase, such as silica (B1680970) gel or alumina, is packed into a vertical glass column. orgchemboulder.com The crude extract is loaded onto the top of the column, and a liquid mobile phase (eluent) is allowed to flow through the column under the force of gravity. longdom.orgorgchemboulder.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. While it may be less efficient than pressure-driven methods, gravity chromatography is a valuable first step in the purification process, especially for large-scale separations. longdom.org

Medium and High-Pressure Column Chromatography (e.g., Flash Chromatography, HPLC)

To achieve faster and more efficient separations, medium and high-pressure liquid chromatography techniques are employed. concentratingonchromatography.com

Flash Chromatography is a rapid form of preparative column chromatography that uses moderate pressure to force the mobile phase through the column, significantly reducing the separation time compared to gravity chromatography. longdom.orgorgchemboulder.comchromtech.com It is widely used for the purification of organic compounds and natural products. concentratingonchromatography.comchromtech.com

High-Performance Liquid Chromatography (HPLC) operates at much higher pressures and utilizes smaller particle-sized stationary phases, resulting in superior resolution and separation efficiency. hplcvials.comchromatographyonline.com While analytical HPLC is used for identification and quantification, preparative HPLC is employed for the isolation and purification of compounds. labcompare.comaralyse.tech HPLC can be used with both normal-phase and reversed-phase stationary phases, offering versatility in separating a wide range of compounds. biotage.com

Table 2: Comparison of Chromatographic Techniques

| Technique | Pressure | Stationary Phase Particle Size | Speed | Resolution |

|---|---|---|---|---|

| Gravity Chromatography | Low (Gravity) | Larger | Slow | Lower |

| Flash Chromatography | Medium | Medium | Fast | Moderate |

| HPLC | High | Small | Variable | High |

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Purity

For obtaining highly pure this compound and its analogues, preparative HPLC is the method of choice. labcompare.comaralyse.tech This technique is essential for isolating individual compounds from complex mixtures that may not be fully resolved by other methods. concentratingonchromatography.comgilson.com Preparative HPLC systems are designed to handle larger sample loads compared to analytical systems, allowing for the collection of sufficient quantities of the purified compound for further analysis and research. hplcvials.comthermofisher.com The selection of the appropriate stationary phase and mobile phase composition is crucial for achieving the desired purity. labcompare.com In some cases, inseparable mixtures of isomers have been successfully separated after chemical derivatization followed by HPLC. nih.gov

Thin Layer Chromatography (TLC) for Fractionation and Analysis

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for monitoring the progress of the separation and analyzing the composition of the fractions collected from column chromatography. orgchemboulder.com A thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, such as a glass plate. walisongo.ac.id The sample is spotted onto the plate, which is then placed in a developing chamber with a suitable solvent system. walisongo.ac.id The separation is based on the differential migration of the compounds up the plate. walisongo.ac.id TLC is invaluable for quickly determining the optimal solvent system for column chromatography and for identifying the fractions containing the desired compound. orgchemboulder.com It has been noted as an analytical method used in the study of Croton eluteria extracts. ecomole.com

Crystallization Techniques for Diterpenoid Isolation

The final stage of purification for diterpenoids, including this compound and its analogues, often involves crystallization. This process is critical not only for obtaining a compound of high purity but also for producing single crystals suitable for X-ray crystallographic analysis. Such analysis provides unambiguous determination of the molecule's three-dimensional structure and absolute stereochemistry, which is fundamental in natural product chemistry. rsc.orgresearchgate.net

In the specific case of this compound, a key structural elucidation was achieved through the crystallization of a derivative, deacetylthis compound acetal (B89532) iodoacetate. rsc.org This derivative was successfully crystallized to produce crystals suitable for X-ray diffraction. The analysis revealed that the crystals are orthorhombic and belong to the space group P2₁2₁2₁, which provided the basis for determining the absolute stereochemistry of this compound itself. rsc.org

The isolation of other clerodane diterpenoids from various Croton species further illustrates the application of crystallization as a definitive purification and characterization step. For instance, new clerodane diterpenes isolated from the stem barks of Croton urucurana were purified, and their structures were confirmed after obtaining suitable crystals for X-ray diffraction analysis. researchgate.net These analyses provide detailed crystallographic data, including unit cell dimensions and space groups, which are crucial for structural confirmation.

Research findings on the crystallization of this compound analogues and other related diterpenoids are summarized in the table below, highlighting the specific parameters used for X-ray crystallographic analysis.

Table 1: Crystallographic Data for this compound Analogues and Related Diterpenoids

| Compound Name | Formula | Crystal System | Space Group | Unit Cell Dimensions | Source |

|---|---|---|---|---|---|

| Deacetylthis compound Acetal Iodoacetate | C₂₂H₂₉IO₆ | Orthorhombic | P2₁2₁2₁ | a= 13.46 Å, b= 21.26 Å, c= 7.80 Å | rsc.org |

| Methyl 3-oxo-12-epibarbascoate | C₂₁H₂₈O₅ | Orthorhombic | P2₁2₁2₁ | a= 7.42 Å, b= 13.14 Å, c= 20.21 Å | researchgate.net |

This table interactively showcases detailed research findings from crystallographic studies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Deacetylthis compound Acetal Iodoacetate |

| Methyl 12-epibarbascoate |

Advanced Structural Elucidation and Stereochemical Assignment of Cascarillins

Spectroscopic Characterization Techniques for Novel Cascarillins

The discovery and characterization of new cascarillin compounds heavily rely on a suite of modern spectroscopic methods. researchgate.netkashanu.ac.irmdpi.comnih.goveurjchem.com These techniques provide detailed information about the molecular framework, functional groups, and spatial arrangement of atoms, which are essential for the unambiguous assignment of their structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of cascarillins. cnjournals.comgla.ac.ukacdlabs.com One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers initial insights into the proton and carbon environments within the molecule. For instance, the ¹H NMR spectrum of this compound A in pyridine (B92270) reveals characteristic signals, such as a signal at τ 7.03 for the proton on an epoxide ring and a singlet at τ 4.05 corresponding to a proton between two oxygen atoms (-O-CH-O). rsc.org

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for establishing the connectivity between different parts of the molecule. researchgate.net These experiments help to trace the carbon skeleton and to place substituents and functional groups accurately. For example, in the structural elucidation of new clerodane diterpenes from Croton species, extensive 1D and 2D NMR data analyses were pivotal in determining their structures. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound compounds. foodb.cacnjournals.comgla.ac.ukrsc.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula. acdlabs.com For instance, the molecular formula of Cascarinoid A, a related diterpenoid alkaloid, was established as C₂₈H₃₁NO₅ based on a protonated molecular ion peak in its (+)-HRESIMS spectrum. acdlabs.com

In addition to molecular formula determination, MS provides valuable structural information through the analysis of fragmentation patterns. foodb.ca The way a molecule breaks apart upon ionization can offer clues about its substructures. This information, when combined with data from other spectroscopic techniques, helps to confirm the proposed structure.

X-Ray Crystal-Structure Analysis for Absolute Stereochemistry and Constitution

X-ray crystallography is the definitive method for determining the absolute stereochemistry and constitution of crystalline compounds like this compound. rsc.orgrsc.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. sciencemuseum.org.uknih.gov The analysis of this pattern allows for the creation of a three-dimensional electron density map, from which the precise arrangement of atoms in space can be determined.

The absolute configuration of this compound itself was unequivocally established through the X-ray analysis of a derivative, deacetylthis compound acetal (B89532) iodoacetate. rsc.org This analysis not only confirmed the connectivity of the atoms but also their specific spatial orientation, resolving any ambiguities that might remain after spectroscopic analysis.

Structural Characterization of this compound A, B, C, and D

Several this compound analogues, namely this compound A, B, C, and D, have been isolated and their structures elucidated.

This compound A , an epoxy-furanoid diterpene, was identified and its structure proposed as having a molecular formula of C₂₂H₂₈O₇. rsc.org Its structure features a β-substituted furan (B31954) ring and an epoxide ring. rsc.org

Three other furanoid clerodanes, This compound B, C, and D , have also been characterized. researchgate.net

This compound B is identified as 7α-acetoxy-3,4,15,16-diepoxy-12-oxo-cleroda-13(16),14-dien-20-al. researchgate.net

This compound C is 7α-acetoxy-15,16,12,20-diepoxy-20-hydroxy-cleroda-3,4,13(16),14-triene. cnjournals.comresearchgate.net

This compound D is 7α-acetoxy-3,4,15,16-diepoxy-cleroda-13(16),14-dien-20-al. researchgate.net

The structural diversity among these cascarilla clerodanes primarily arises from variations in the linkage between the carbocyclic and heterocyclic moieties, as well as the functional groups at positions C-3, C-4, and C-6. acs.org

Correlation of Spectroscopic Data with Known Clerodane and Halimane Diterpenoid Structures

The structural elucidation of new cascarillins is greatly aided by comparing their spectroscopic data with those of known clerodane and halimane diterpenoids. core.ac.ukacdlabs.comrsc.orgrsc.orgkyoto-u.ac.jp Clerodane diterpenoids are a large and diverse class of natural products characterized by a specific bicyclic decalin core. core.ac.uknih.gov Halimane diterpenoids are considered biogenetic precursors to clerodanes. researchgate.net

By comparing the ¹³C NMR data of a newly isolated compound with a database of known clerodane and halimane structures, researchers can quickly identify the skeletal type and the nature of the substituents. researchgate.netnih.gov This comparative approach is particularly useful for establishing the relative stereochemistry of the decalin core and the side chain. For example, the isolation of new clerodane and halimane diterpenoids from the bark of Croton eluteria was achieved through full characterization by spectroscopic means, which would have been benchmarked against existing data. researchgate.netacs.org

Biosynthetic Pathways and Precursor Incorporation Studies of Cascarillin

Investigation of the Clerodane Diterpenoid Biosynthesis Pathway

The biosynthesis of cascarillin is a subset of the broader clerodane diterpenoid pathway. These pathways are responsible for a large and structurally diverse group of secondary metabolites found across various plant species, as well as in some fungi and bacteria. wikipedia.orgmedcraveonline.com Clerodane diterpenoids are characterized by a bicyclic decalin core composed of 20 carbon atoms. wikipedia.org

The biosynthesis of clerodane diterpenoids, including this compound, is believed to originate from geranylgeranyl pyrophosphate (GGPP). thieme-connect.comnih.gov This precursor undergoes a series of cyclizations and rearrangements to form the characteristic clerodane skeleton. The initial cyclization of GGPP is catalyzed by diterpene synthases, leading to a labdane-type intermediate. nih.gov Subsequent rearrangements, involving methyl and hydride shifts, transform the labdane (B1241275) skeleton into the clerodane framework. thieme-connect.comnih.gov The process can be either concerted, leading directly to trans-fused clerodanes, or stepwise, proceeding through a halimane-type intermediate that can then form either cis- or trans-fused systems. nih.gov

Recent genomic and biochemical studies have begun to unravel the evolutionary origins of these pathways, suggesting that the genes responsible for clerodane biosynthesis may have evolved through the recruitment and neofunctionalization of genes from other metabolic pathways, such as those for gibberellins (B7789140) and abietane. nih.gov

The formation of the specific this compound scaffold involves a series of enzymatic transformations that modify the basic clerodane skeleton. While the precise enzymatic machinery dedicated to this compound has not been fully elucidated, studies on related clerodane diterpenoids provide a model for the types of reactions involved. These typically include oxidations, reductions, and the formation of heterocyclic rings, often catalyzed by cytochrome P450 monooxygenases and other oxidoreductases.

Research has shown that this compound exists as a mixture of interconverting γ-lactols, rather than a γ-hydroxyaldehyde as previously thought. acs.orgnih.govrsc.org This highlights the importance of specific enzymatic steps in the final stages of biosynthesis that lead to this functionality. The structural diversity among cascarilla clerodanes, such as the eluterins, primarily involves variations in the linkage between the carbocyclic and heterocyclic moieties and the functionalization at positions C-3, C-4, and C-6 of the decalin core. acs.org These variations are indicative of a suite of specific enzymes acting on a common precursor.

The biosynthesis of this compound proceeds through a series of stable intermediates. The pathway begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are condensed to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP). medcraveonline.com

The cyclization of GGPP to form the initial bicyclic labdane intermediate is a critical branching point. thieme-connect.comnih.gov The existence of naturally occurring labdane-related compounds supports the role of this intermediate. nih.gov Further rearrangements lead to the clerodane skeleton. The isolation of compounds that appear to be partially rearranged intermediates, such as those with a spiro-γ-lactone group, provides further evidence for the stepwise nature of these biosynthetic pathways. nih.gov For instance, a compound from Heteroscyphus planus has been proposed as a possible intermediate in the biosynthesis of diterpenes with such a feature at the C-9 position. nih.gov The common origin of compounds like clerodin, this compound, and columbin (B190815) from a shared biosynthetic pathway is considered highly probable. gla.ac.uk

Enzymatic Transformations in the Formation of this compound Scaffold

Isotopic Tracer Analysis for Elucidating Biosynthetic Routes

Isotopic tracer analysis is a powerful technique for mapping the intricate pathways of natural product biosynthesis. wikipedia.org By introducing isotopically labeled precursors into a biological system, researchers can track the incorporation of these labels into the final product, thereby revealing the metabolic route. wikipedia.orgscribd.com This method is crucial for identifying precursors, intermediates, and the sequence of reactions in complex pathways like that of this compound. scribd.com

The use of stable isotopes such as ¹³C, ¹⁵N, and ²H in labeling studies offers a safe and detailed view of biosynthetic pathways. wikipedia.org In the context of terpenoid biosynthesis, ¹³C-labeled glucose is often used to trace the flow of carbon from primary metabolism into the specialized isoprenoid pathway. nih.gov Feeding experiments with specifically labeled glucose have confirmed that the diterpenoid part of related compounds is formed via the mevalonate (B85504) pathway. nih.gov

While specific isotopic labeling studies exclusively on this compound are not extensively detailed in the available literature, the principles are well-established from research on other diterpenoids. researchgate.netresearchgate.net For example, ¹³C NMR spectroscopy of products obtained from feeding with (1-¹³C)GGPP can reveal the specific positions of carbon incorporation. researchgate.net Similarly, deuterium (B1214612) (²H) labeling can be used to investigate the stereochemistry of reaction mechanisms, such as hydride shifts. kyoto-u.ac.jp Although ¹⁵N is not a component of this compound, its use in tracing nitrogen-containing compounds demonstrates the versatility of isotopic labeling in metabolic studies. thieme-connect.de

The general methodology involves administering a labeled precursor, such as ¹³C-glucose or a more specific intermediate like labeled mevalonate, to the producing organism (e.g., Croton eluteria plant material or cell cultures). psu.ac.th After a period of metabolism, the this compound is isolated, and its isotopic enrichment pattern is analyzed using techniques like mass spectrometry or NMR. wikipedia.orgscribd.com This pattern provides a roadmap of how the precursor's atoms were assembled into the final molecule. wikipedia.org

Molecular and Cellular Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is a tightly regulated process at the molecular and cellular levels. The expression of the genes encoding the biosynthetic enzymes is likely controlled by a network of transcription factors that respond to developmental cues and environmental stresses. In many plants, the biosynthesis of secondary metabolites like diterpenoids is localized to specific tissues or cell types and can be induced by factors such as herbivory or pathogen attack.

While the specific regulatory genes and mechanisms for this compound have yet to be identified, research on other terpenoid pathways in plants provides a framework. For instance, the expression of diterpene synthase genes is often a key regulatory point. The discovery of the polyphyletic origins of clerodane biosynthesis in the Lamiaceae family suggests that the recruitment and evolution of these regulatory networks have occurred independently in different plant lineages. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Reconstituting this compound Pathways in Heterologous Systems

The low abundance of many valuable natural products in their native producers has driven the development of metabolic engineering and synthetic biology approaches to reconstitute their biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) or Escherichia coli. frontiersin.orgnih.gov These platforms offer the potential for sustainable and scalable production of complex molecules like this compound. antheia.bio

Reconstituting the this compound pathway in a heterologous host would involve several key steps:

Identification and cloning of all necessary biosynthetic genes: This includes the diterpene synthases that form the clerodane skeleton and the tailoring enzymes (e.g., P450s, reductases, acetyltransferases) that decorate it to produce this compound.

Expression of these genes in a suitable microbial chassis: This often requires significant optimization, including codon optimization, promoter selection, and balancing the expression levels of different enzymes to avoid the accumulation of toxic intermediates and maximize product flux. antheia.bio

Engineering of the host's central metabolism: To increase the supply of the precursor GGPP, the native metabolic pathways of the host organism are often modified. This can involve overexpressing key enzymes in the mevalonate (MVA) or methylerythritol phosphate (B84403) (MEP) pathways.

Optimization of fermentation conditions: The production of the target molecule is then scaled up in bioreactors, requiring optimization of parameters such as media composition, temperature, and aeration.

While the complete biosynthetic pathway for this compound has not yet been fully elucidated, preventing its full reconstitution, advances in synthetic biology are accelerating the discovery and characterization of the necessary genes. nih.gov The successful production of the antimalarial drug artemisinin, a complex sesquiterpenoid, in yeast serves as a prominent example of the power of these approaches. nih.gov Future work in this area could enable the sustainable production of this compound and its derivatives for various applications. frontiersin.org

Chemical Biology and Molecular Pharmacology of Cascarillin

Investigation of Cascarillin's Molecular Targets

The process of elucidating the biological mechanisms of a natural product like this compound hinges on the identification and validation of its molecular targets. nih.govresearchgate.net A drug target is the specific biomolecule, typically a protein, that a compound modulates to produce a therapeutic or biological effect. numberanalytics.com Understanding these interactions is fundamental to drug discovery, providing insights into the compound's mechanism of action and guiding efforts to optimize its efficacy and safety. nih.govtandfonline.com For natural products, which often have complex structures and limited availability, identifying these targets can be a significant challenge. ufl.edu The investigation into this compound's molecular partners employs a range of strategies, from direct biochemical approaches to advanced genetic and computational methods. nih.govresearchgate.net

Elucidation of this compound's Mechanism of Action at the Molecular and Cellular Levels

The intricate ways in which this compound exerts its effects within the body are a subject of ongoing scientific investigation. Researchers are delving into its molecular and cellular interactions to understand the precise mechanisms behind its biological activities. This exploration involves studying its influence on various enzymes, its role in modulating cellular communication pathways, its interaction with specific receptors, and its potential effects on critical cellular machinery like DNA topoisomerases.

In Vitro Enzymatic Inhibition Studies (e.g., Butyrylcholinesterase, Urease, PLA2)

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, have been crucial in identifying this compound's potential to inhibit certain enzymes. These enzymes play significant roles in various physiological and pathological processes.

Butyrylcholinesterase (BChE): BChE is an enzyme that, along with acetylcholinesterase (AChE), is involved in the breakdown of the neurotransmitter acetylcholine (B1216132). frontiersin.org The inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. researchgate.net While specific kinetic data for this compound's inhibition of BChE is not extensively detailed in the provided information, the study of cholinesterase inhibitors is a very active field. nih.gov The inhibitory activity of compounds is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki), with lower values indicating greater potency. nih.govplos.org The mechanism of inhibition can be competitive, non-competitive, or mixed, which describes how the inhibitor interacts with the enzyme and its substrate. nih.govrsc.org

Urease: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. nih.govmdpi.com This activity is a significant factor in the pathogenesis of infections by bacteria such as Helicobacter pylori, contributing to conditions like peptic ulcers and gastritis. nih.govmdpi.com The inhibition of urease is therefore a target for developing new therapeutic agents. nih.gov Studies on urease inhibitors often involve determining the IC50 values and the mode of inhibition, which can be competitive, non-competitive, or mixed. rsc.orgnih.gov While direct studies on this compound's urease inhibition are not specified, the investigation of natural compounds as urease inhibitors is an ongoing area of research. frontiersin.org

Phospholipase A2 (PLA2): Phospholipases A2 are a group of enzymes that play a critical role in inflammation by releasing arachidonic acid from cell membranes. droracle.aiiu.edu This arachidonic acid is then converted into pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. droracle.ai The inhibition of PLA2 is a target for anti-inflammatory therapies. droracle.ainih.gov The mechanism of PLA2 inhibition can involve direct binding to the enzyme's active site or allosteric modulation. nih.govexpasy.org While specific data on this compound's interaction with PLA2 is not available, the study of natural compounds as PLA2 inhibitors is a significant area of interest. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., NF-kappaB induction)

This compound has been shown to influence intracellular signaling pathways, which are complex systems that cells use to respond to external stimuli and regulate their functions.

One of the key pathways modulated by various compounds is the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.com NF-κB is a protein complex that plays a central role in regulating immune and inflammatory responses. nih.gov The activation of the NF-κB pathway can be triggered by a variety of stimuli, leading to the transcription of genes involved in inflammation, cell survival, and proliferation. frontiersin.orgresearchgate.net The canonical and non-canonical pathways are the two main routes for NF-κB activation. mdpi.comfrontiersin.org The modulation of this pathway by natural compounds is a major focus of research for developing treatments for inflammatory diseases and cancer. mdpi.comnih.gov

Receptor-Ligand Interactions (e.g., T2R4 Bitter Taste Receptor Agonism)

This compound is recognized for its bitter taste, a property mediated by its interaction with specific taste receptors on the tongue. plos.org

Specifically, this compound acts as an agonist for the T2R4 bitter taste receptor. nih.gov An agonist is a substance that binds to a receptor and activates it, producing a biological response. google.com The T2R family of receptors is responsible for detecting a wide variety of bitter compounds. unimi.it The interaction between a bitter compound like this compound and its receptor is the initial step in the perception of bitterness. nih.gov Beyond taste perception, these bitter taste receptors are also found in various other tissues throughout the body, suggesting they may have other physiological roles. nih.govgoogle.com

Table 1: this compound and its Interaction with the T2R4 Bitter Taste Receptor

| Compound | Receptor | Interaction Type | Reference |

| This compound | T2R4 | Agonist | nih.gov |

Interactions with DNA Topoisomerases

DNA topoisomerases are essential enzymes that manage the topological state of DNA within the cell. wikipedia.org They play a critical role in processes such as DNA replication, transcription, and repair by cutting and rejoining DNA strands to relieve torsional stress. wikipedia.orgnih.gov There are two main types of topoisomerases: Type I, which cuts a single strand of DNA, and Type II, which cuts both strands. wikipedia.org These enzymes are important targets for cancer chemotherapy, as their inhibition can lead to the death of rapidly dividing cancer cells. rsc.org The interaction of compounds with DNA topoisomerases can either inhibit their catalytic activity or trap the enzyme-DNA complex, leading to DNA damage. plos.org While direct evidence of this compound's interaction with DNA topoisomerases is not provided, the investigation of natural compounds as topoisomerase inhibitors is an active area of research. rsc.orgnih.gov

Structure Activity Relationship Sar Investigations of Cascarillin and Its Analogues

Correlations Between Cascarillin Chemical Structure and Observed Biological Activities

This compound is a complex diterpenoid belonging to the clerodane class, isolated from the bark of Croton eluteria Bennet. researchgate.netnih.gov Its chemical structure is characterized by a bicyclic decalin core and a side chain at the C-9 position. nih.gov The biological activities observed for this compound and its naturally occurring analogues, the eluterins, are intrinsically linked to this core structure and the specific functional groups it bears. nih.gov

Initial studies have established preliminary structure-activity relationships, noting that biological effects are sensitive to substitutions on the B and D rings of the clerodane skeleton. researchgate.net One of the noted biological activities of this compound is its ability to significantly increase histamine-induced gastric acid secretion, providing a rationale for the traditional use of cascarilla bark in bitter preparations to improve digestion. researchgate.net

The structural diversity among cascarilla clerodanes primarily involves:

The nature of the linkage between the carbocyclic decalin core and the heterocyclic side chain. nih.gov

The functionalization at positions C-3, C-4, and C-6 of the decalin core. nih.gov

It has also been discovered that this compound exists as a mixture of interconverting γ-lactols, rather than the previously reported γ-hydroxyaldehyde structure. nih.gov This feature is a significant aspect of its chemical identity and influences its biological profile. The antifeedant activity of many clerodane diterpenoids is a well-documented biological effect, and SAR studies indicate that specific structural motifs are required for this activity. conicet.gov.arrsc.org

| Structural Feature | Associated Biological Activity | Reference Compound(s) |

|---|---|---|

| Clerodane Skeleton (Decalin Core + Side Chain) | General framework for activity; specific activity depends on substitutions. | This compound |

| Substitutions on Rings B and D | Modulation of spasmolytic and other biological activities. | Various Rotenoids and Clerodanes |

| γ-Lactol Moiety | Contributes to the specific chemical properties and interactions of this compound. | This compound |

| Furan (B31954) Side Chain + α,β-Unsaturated Carbonyl/Spiro-epoxide | Considered essential for insect antifeedant activity. | Various Clerodanes |

Impact of Specific Substitutions and Structural Motifs on Molecular Function

The potency and selectivity of this compound's biological actions are dictated by the presence and orientation of specific functional groups and structural motifs.

The side chain at C-9, which typically includes a furan ring in many clerodane diterpenoids, is a critical determinant of biological activity. nih.govcore.ac.uk SAR studies on a range of clerodanes have demonstrated that the furan ring is an indispensable feature for certain activities, such as insect antifeedant properties. conicet.gov.ar The UV absorption at 225 nm and specific mass spectrometry fragmentation patterns (ions at m/z 81 and 95) are characteristic confirmations of this furanyl functionality. google.com

Beyond the furan ring, other functional groups play a vital role. For antifeedant activity, a second crucial feature appears to be an α,β-unsaturated carbonyl group or a bioisosteric equivalent, such as a spiro-epoxide, on the decalin ring system. conicet.gov.ar The relative positioning of the furan ring and this second electrophilic center is also important, with studies suggesting an optimal interatomic distance of approximately 10 Å for maximal activity. conicet.gov.ar This indicates that these two moieties may interact with separate binding sites on a target receptor or enzyme. conicet.gov.ar

The three-dimensional arrangement of atoms in the this compound molecule is crucial for its biological function. The absolute stereochemistry of this compound has been established through X-ray crystal-structure analysis. researchgate.net Clerodane diterpenoids are classified based on the relative configuration of the decalin ring fusion (A/B rings) and the substituents at C-8 and C-9. nih.gov The main types are cis and trans fused decalins, with further classification based on the orientation of the side chain and the C-17 methyl group. nih.gov

Role of Furan Ring and Other Key Functional Groups

Comparative SAR Analysis with Other Clerodane Diterpenoids

Comparing the structure and activity of this compound with other clerodane diterpenoids provides valuable insights into the SAR of this class of compounds. researchgate.netrsc.org The clerodanes are a large and structurally diverse family, with activities ranging from insect antifeedant and antimicrobial to anti-inflammatory. nih.govrsc.orggoogle.com

A comparative SAR study on various clerodanes for antifeedant activity against Tenebrio molitor revealed several key principles:

Essential Moieties : The presence of both a furan ring in the side chain and an α,β-unsaturated carbonyl (or a spiro-epoxide) in the decalin system is a common feature of the most active compounds. conicet.gov.ar

Bioisosterism : The disubstituted oxirane ring (epoxide) can function as a bioisosteric replacement for the α,β-unsaturated carbonyl group without loss of significant activity. conicet.gov.ar

Influence of Substituents : The addition or removal of other functional groups can modulate activity. For instance, the presence of certain hydroxyl or acetate (B1210297) groups can either enhance or decrease potency depending on their position and stereochemistry.

| Compound | Key Structural Features | Relative Antifeedant Activity |

|---|---|---|

| Clerodane 1 (Hypothetical Active) | Furan ring; α,β-unsaturated carbonyl | High |

| Clerodane 2 (Hypothetical Active) | Furan ring; Spiro-epoxide ring | High |

| Clerodane 3 (Hypothetical Inactive) | Saturated side chain (no furan) | Low / Inactive |

| Clerodane 4 (Hypothetical Inactive) | Furan ring; No α,β-unsaturated carbonyl or epoxide | Low / Inactive |

| Azadirachtin (Reference) | Complex tetranortriterpenoid | Very High |

This comparative analysis underscores that while the clerodane skeleton is the foundational scaffold, the specific combination and spatial arrangement of the furan side chain and other electrophilic functional groups on the decalin core are the primary drivers of the potent biological activities observed in this family of natural products. conicet.gov.ar

Synthetic Endeavors and Derivative Development of Cascarillin

Strategies for Total Synthesis of the Cascarillin Core Structure

The total synthesis of a complex natural product like this compound is a significant undertaking that requires the development of novel chemical transformations and strategic planning. nih.gov The core of this compound is a bicyclic system known as a clerodane diterpenoid. foodb.ca This framework is characterized by specific stereochemical arrangements and functional groups, including a furan (B31954) ring and a lactol or lactone moiety, which present distinct synthetic challenges. nih.govkyoto-u.ac.jp

Strategies for constructing the clerodane skeleton, the foundational structure of this compound, often involve multi-step sequences designed to build the molecule's intricate three-dimensional shape. nih.govescholarship.org A common approach in the synthesis of such complex molecules is retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, more readily available precursors. isct.ac.jp For a molecule like this compound, this would involve disconnecting the bicyclic core and the side chains to identify key bond formations that can be achieved with high stereoselectivity.

Key challenges in synthesizing the this compound core include:

Construction of the Bicyclic Core: Creating the fused ring system with the correct relative stereochemistry is a primary hurdle.

Installation of the Furan Moiety: The synthesis must incorporate methods to build or attach the furan ring, which is crucial for the identity of this compound. nih.gov

Control of Stereocenters: The molecule has several stereocenters that must be set with precise spatial orientation.

Formation of the Lactol/Lactone: The synthesis must address the formation of the oxygen-containing heterocyclic side group, which has been identified as a mixture of interconverting γ-lactols in this compound. nih.gov

Below is a table outlining the strategic considerations for the total synthesis of the clerodane core structure found in this compound.

| Strategic Element | Description | Key Challenges & Approaches |

| Core Ring System Assembly | Formation of the characteristic decalin (bicyclo[4.4.0]decane) skeleton. | Cyclization reactions, such as the Diels-Alder or polyolefinic cyclizations, are often employed to build the fused ring system with stereochemical control. kyoto-u.ac.jp |

| Furan Ring Synthesis | Introduction of the 3-furyl group, a common feature in many clerodane diterpenes. | This can be achieved either by building the furan ring onto the bicyclic core late in the synthesis or by using a furan-containing building block from the start. |

| Oxidation State Management | Installation of various oxygen-containing functional groups (hydroxyls, epoxides, lactols) at specific positions. | Requires the use of stereoselective oxidizing agents and protecting group strategies to ensure that reactions occur only at the desired locations. nih.govrsc.org |

| Stereochemical Control | Ensuring the correct three-dimensional arrangement of atoms at multiple chiral centers. | Asymmetric catalysis, the use of chiral auxiliaries, or substrate-controlled reactions are critical methods to achieve the desired stereoisomer. nih.gov |

Semi-Synthetic Modifications of Naturally Occurring Cascarillins

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy to generate novel compounds and explore structure-activity relationships (SAR). researchgate.net To date, over 400 natural and semi-synthetic clerodanes have been studied, highlighting the importance of this approach in exploring the chemical space around this scaffold. nih.gov

Modifications to the this compound structure would likely target its key functional groups: the furan ring, the hydroxyl groups, and the lactol system. For instance, SAR studies on the related clerodane diterpene Salvinorin A have heavily relied on semi-synthetic modifications to understand its high affinity and selectivity for the κ-opioid receptor (KOR). nih.gov These studies have involved modifications at various positions, leading to the development of analogues with diverse pharmacological profiles, from full agonists to antagonists. nih.gov This serves as a blueprint for how semi-synthetic modifications of this compound could be used to probe its biological functions.

Common targets for semi-synthetic modification on a this compound-type scaffold include:

Esterification or Etherification: The hydroxyl groups on the molecule can be converted to esters or ethers to probe the importance of hydrogen bonding and steric bulk at these positions.

Modification of the Furan Ring: The furan can be reduced, oxidized, or substituted to determine its role in biological activity.

Alteration of the Lactol/Lactone: The lactol can be reduced to a diol or oxidized to a stable lactone to assess the functional significance of this group.

| Modification Type | Target Functional Group | Potential Outcome/Purpose |

| Acylation/Alkylation | Hydroxyl groups | Investigate the role of hydrogen bond donation; alter lipophilicity. |

| Oxidation | Secondary Alcohols, Lactol | Convert to ketones or stable lactones to study the impact of the oxidation state. |

| Reduction | Lactol, Furan Ring | Convert lactol to a diol or saturate the furan ring to assess the necessity of these features. |

| Ring Opening | Epoxide or Lactol Ring | Generate acyclic analogues to probe the importance of the cyclic structure for activity. |

Advanced Analytical Methodologies in Cascarillin Research

Quantitative and Qualitative Spectroscopic Analyses of Cascarillin

Spectroscopic methods form the cornerstone of this compound analysis, providing detailed information about its molecular structure, conformation, and presence in various samples.

Advanced NMR Techniques for Conformational Analysis and Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. clariant.comnih.gov One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of hydrogen and carbon atoms within the molecule.

Advanced two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure and determining its stereochemistry. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These correlations are vital for piecing together the intricate clerodane skeleton of this compound. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in determining the spatial proximity of protons, which is key to elucidating the relative stereochemistry and preferred conformation of the molecule in solution. The integration of these advanced NMR methods provides a comprehensive and unambiguous assignment of the this compound structure. bruker.comchemrxiv.orgrsc.org

High-Resolution Mass Spectrometry for Metabolomic Profiling and Identification of this compound Metabolites

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the precise mass determination and elemental composition analysis of this compound and its metabolites. nih.govresearchgate.net Techniques such as Ultra-High-Performance Liquid Chromatography-Quadrupole Orbitrap HRMS (UPLC-Q Orbitrap HRMS) have been utilized in metabolomics studies to identify this compound in complex biological samples like serum. nih.govresearchgate.net In positive ion mode, this compound ([C₂₂H₃₂O₇]) is expected to exhibit a specific mass-to-charge ratio ([M+H]⁺) of approximately 409.2226. amazonaws.com

Tandem mass spectrometry (MS/MS) experiments are crucial for structural confirmation and the identification of metabolites. By inducing fragmentation of the parent ion, a characteristic fragmentation pattern is generated, which can be considered a molecular fingerprint. This fragmentation data helps in differentiating this compound from other structurally related compounds and in identifying modifications that occur during metabolic processes. In metabolomic studies, the presence of this compound and its potential metabolites can be tracked and quantified, providing insights into its biological pathways and effects. nih.govresearchgate.netnih.gov For instance, studies have identified this compound as a differentially expressed metabolite in various biological contexts, highlighting its potential role as a biomarker. nih.govnih.govresearchgate.net

Table 1: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₂H₃₂O₇ | amazonaws.com |

| Ionization Mode | Positive ([M+H]⁺) | amazonaws.com |

| Expected m/z | 409.2226 | amazonaws.com |

Vibrational Spectroscopies (e.g., Raman, FT-IR) for Molecular Fingerprinting and Solid-State Analysis

FT-IR Spectroscopy measures the absorption of infrared radiation by the sample. kusicc.ac.in The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups present in this compound, such as hydroxyl (O-H), carbonyl (C=O), and ether (C-O-C) groups. ri.se The position and intensity of these bands can be used for qualitative identification and to assess the purity of a sample.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. googleapis.comjustia.com It is particularly sensitive to non-polar bonds and symmetric vibrations, making it valuable for analyzing the carbon skeleton of the diterpenoid structure. researchgate.netprinceton.edu The combination of FT-IR and Raman spectroscopy creates a comprehensive vibrational profile of this compound, useful for solid-state characterization, polymorphism studies, and quality control.

Chromatographic Analytical Methods for this compound Quantification and Purity Assessment

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification. justia.com

Development and Validation of HPLC and GC-MS Methods for Complex Matrices

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantification and purity assessment of this compound. justia.com Methods are developed and validated to ensure they are fit for their intended purpose, with parameters such as linearity, accuracy, precision, selectivity, and robustness being rigorously evaluated. netpharmalab.esapvma.gov.auiosrjournals.org HPLC, often coupled with UV or mass spectrometric detection, allows for the separation of this compound from other compounds present in crude extracts or biological fluids. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for the analysis of volatile or semi-volatile compounds. researchgate.netnih.gov While this compound itself may require derivatization to increase its volatility for GC analysis, this method is highly effective for identifying and quantifying components in essential oils derived from Croton eluteria. The coupling with a mass spectrometer provides high selectivity and sensitivity, allowing for the reliable identification of compounds even in complex matrices. bham.ac.ukcore.ac.uk The development of these methods involves optimizing parameters such as the type of column, temperature program, and mass spectrometer settings to achieve the desired separation and detection limits.

Miniaturization and On-Site Analytical Techniques for Efficiency and Cost-Effectiveness

The trend towards miniaturization in analytical chemistry aims to reduce analysis time, solvent consumption, and costs, while increasing sample throughput. unizg.hrspectroscopyonline.com Miniaturized analytical systems, such as micro-total analysis systems (µTAS) or "lab-on-a-chip" devices, integrate sample preparation, separation, and detection into a single small device. unizg.hramazon.in While specific applications for this compound are still emerging, the principles of miniaturization are being applied to the techniques used in its analysis.

For instance, the development of miniaturized liquid chromatography systems (micro-LC or nano-LC) and portable spectrometers could enable on-site analysis of Croton eluteria bark for quality control purposes. researchgate.net These techniques would allow for rapid screening of raw materials, ensuring the presence and appropriate concentration of this compound without the need for extensive laboratory infrastructure. The hyphenation of miniaturized extraction techniques, like solid-phase microextraction (SPME), with portable GC-MS systems is another promising avenue for efficient and cost-effective on-site analysis. spectroscopyonline.com

Chemometric Applications in Spectroscopic and Chromatographic Data Analysis

In the analysis of complex natural products like Cascarilla (Croton eluteria) bark and its extracts, spectroscopic and chromatographic techniques generate vast and intricate datasets. A single Gas Chromatography-Mass Spectrometry (GC-MS) analysis of cascarilla oil, for instance, can reveal hundreds of constituent compounds. thegoodscentscompany.comunito.it Interpreting this data to understand chemical variations, ensure quality, or classify samples based on origin is a significant challenge. Chemometrics, the application of statistical and mathematical methods to chemical data, provides powerful tools to extract meaningful information from this complexity. academicjournals.orgacademicjournals.org Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are particularly valuable for pattern recognition, sample classification, and identifying chemical markers within large datasets. academicjournals.orgsci-hub.se

Detailed Research Findings

While specific chemometric studies focusing exclusively on this compound are not extensively documented, research on the essential oils of various species within the Croton genus provides a clear framework for how these methods are applied. These studies demonstrate the utility of chemometrics in differentiating species, identifying chemotypes, and assessing the impact of geographical location on chemical composition.

A key application of chemometrics is in the analysis of chemical diversity among related plant species or within a single species from different locations. For example, a study on the essential oils of three Croton species (C. blanchetianus, C. jacobinensis, and C. nepetifolius) utilized Principal Component Analysis (PCA) on their GC-MS data. The analysis successfully revealed three distinct chemotypes, confirming that each species possesses a unique and well-defined chemical profile. nih.gov The main compounds driving this separation were bicyclogermacrene, spathulenol, caryophyllene, β-phellandrene, and germacrene D. nih.gov

Similarly, in a study investigating the intraspecific chemical variation of Croton argyrophyllus from nine different specimens, PCA and HCA were applied to Near-Infrared (NIR) spectroscopy and GC-MS data. sci-hub.senih.gov The chemometric analysis effectively grouped the samples into three distinct clusters, highlighting quantitative differences in their chemical makeup. sci-hub.senih.gov The PCA scores plot, a graphical representation of the analysis, showed that the first two principal components could account for the vast majority of the variation within the dataset, enabling clear visualization of the sample groupings. sci-hub.se

The power of PCA to distill complex data into understandable classifications is evident in its ability to reduce dimensionality. In the C. argyrophyllus study, the first principal component (PC1) alone described 98.38% of the total variance in the data, while the second principal component (PC2) accounted for another 1.27%. sci-hub.se This indicates that over 99% of the chemical variation among the nine samples could be explained by just two composite variables, simplifying the comparison significantly.

Table 1: Principal Component Analysis (PCA) of Croton argyrophyllus Essential Oil Data

This table illustrates how PCA reduces the complexity of spectroscopic data into a few principal components that explain most of the variability among samples. Data derived from a study on nine specimens (OCA1-OCA9). sci-hub.se

| Principal Component | Percentage of Variance Explained (%) | Cumulative Variance Explained (%) | Observed Sample Grouping/Discrimination |

|---|---|---|---|

| PC1 | 98.38 | 98.38 | Discriminated samples into three main clusters: (OCA1-6), (OCA7-8), and (OCA9) |

| PC2 | 1.27 | 99.65 | Showed a tendency to separate individual samples within the broader clusters |

Another investigation involving Croton rhamnifolioides collected from three different geographical locations in Brazil further underscores the utility of PCA. tandfonline.com The analysis of GC-MS data confirmed that the chemical composition of the essential oils varied significantly across these locations. tandfonline.com The primary chemical markers responsible for this geographic variation were identified as β-caryophyllene, bicyclogermacrene, and 1,8-cineole. tandfonline.com Such analyses are crucial for the quality control of natural products, where geographical origin can significantly impact the profile of active constituents like this compound.

Table 2: Differentiating Compounds in Croton Species Identified via Chemometric Analysis

This table lists key chemical markers identified in various Croton species through GC-MS analysis coupled with chemometrics. These compounds are largely responsible for the observed clustering and differentiation among samples.

| Croton Species | Key Differentiating Compounds | Chemometric Outcome | Reference |

|---|---|---|---|

| C. argyrophyllus | Bicyclogermacrene, (Z)-Caryophyllene, epi-Longipinanol, Germacrene B | Formation of three distinct sample clusters based on quantitative differences. | sci-hub.senih.gov |

| C. rhamnifolioides | β-Caryophyllene, Bicyclogermacrene, 1,8-Cineole | Chemical composition varied based on geographic origin. | tandfonline.com |

| C. blanchetianus, C. jacobinensis, C. nepetifolius | Bicyclogermacrene, Spathulenol, Caryophyllene, β-Phellandrene, Germacrene D | Identification of three distinct species-specific chemotypes. | nih.gov |

These examples from the Croton genus robustly demonstrate the analytical power of combining spectroscopic or chromatographic data with chemometric methods. This approach allows researchers to move beyond simple quantification of individual compounds to a holistic understanding of the chemical fingerprint. For a compound like this compound, these methodologies would be instrumental in quality control, authentication of Croton eluteria bark, and investigating how environmental or processing factors influence its concentration relative to other components in the essential oil.

Future Perspectives and Emerging Research Avenues for Cascarillin

Integration of Multi-Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Biological Understanding

The future of cascarillin research lies in a more holistic and integrated understanding of its biological effects, moving beyond single-endpoint assays. The application of multi-omics technologies, such as metabolomics and proteomics, is poised to provide a comprehensive picture of how this compound interacts with biological systems. nih.govfrontlinegenomics.com

Proteomics, the comprehensive analysis of proteins, provides a direct measure of the functional molecules within a biological system. nih.gov Studying changes in the proteome in response to this compound can identify specific protein targets and signaling pathways that are modulated by the compound. When coupled with other 'omics' data, a fuller biological picture emerges, demonstrating the underlying regulatory networks of living systems. nih.gov This integrated approach has the power to resolve the functional potential of an ecosystem into a detailed image of what is being expressed, translated, and produced. nih.gov

The convergence of these powerful technologies will enable researchers to build comprehensive models of this compound's biological activity, moving from a reductionist to a systems-level understanding. This will be instrumental in elucidating its therapeutic potential and providing a robust foundation for future drug development efforts.

Application of Computational Chemistry and In Silico Modeling for Predictive Research and Drug Design

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and will play a pivotal role in the future of this compound research. bioascent.comresearchgate.net These approaches offer the ability to predict molecular interactions, design novel derivatives, and accelerate the identification of promising drug candidates, thereby reducing the time and cost associated with traditional research and development. bioascent.comresearchgate.net

Virtual screening, a key in silico method, allows for the rapid assessment of large libraries of virtual compounds against a specific biological target. eddc.sg This can be used to identify other potential molecular targets for this compound or to design new molecules based on its scaffold with improved activity or selectivity. tarosdiscovery.com The availability of vast virtual chemical libraries and advanced computational techniques, including machine learning and artificial intelligence, enhances the power of virtual screening to identify novel and chemically tractable hit compounds. eddc.sgpharmakonpress.gr

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are two other powerful computational strategies. tarosdiscovery.com If the three-dimensional structure of a target protein is known, SBDD can be used to design molecules that fit precisely into the binding site. researchgate.net When a target's structure is unknown, LBDD can be employed to build models based on the properties of known active compounds like this compound. tarosdiscovery.com These methods, often used in tandem, allow for the generation of hypotheses for molecular designs that can be immediately assessed in silico before being prioritized for chemical synthesis. tarosdiscovery.com

The application of these computational methods will enable a more rational and targeted approach to this compound research. By predicting its binding modes, identifying key structural features for activity, and designing novel analogs with enhanced properties, in silico modeling will undoubtedly accelerate the translation of this compound from a natural product to a potential therapeutic agent.

Bioengineering and Microbial Cell Factories for Sustainable and Scalable this compound Production

The natural sourcing of this compound from plants like Croton eluteria can be a limitation for large-scale production due to factors such as geographical constraints, slow growth, and low yields. Bioengineering, specifically through the use of microbial cell factories, presents a promising and sustainable alternative for the scalable production of this compound. nih.govsciencedaily.com

Microbial cell factories involve the engineering of microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to produce valuable chemicals from renewable feedstocks. nih.govfrontiersin.orgnih.gov This is achieved by introducing and optimizing biosynthetic pathways within the host microbe. nih.gov For this compound, this would involve elucidating its complete biosynthetic pathway, which is believed to originate from geranylgeranyl pyrophosphate and proceed through a series of enzymatic steps. nih.govrsc.org

Once the genes encoding the enzymes in the this compound biosynthetic pathway are identified, they can be introduced into a suitable microbial host. nih.gov Systems metabolic engineering strategies can then be employed to optimize the production of this compound by redirecting the host's metabolism towards the desired product and improving the efficiency of the introduced pathway. nih.gov The use of in silico simulations and genome-scale metabolic models can help identify the most suitable microbial strains and optimal metabolic engineering strategies to maximize production. sciencedaily.com

The development of microbial cell factories for this compound production offers several advantages, including:

Sustainability: Utilizes renewable resources instead of relying on petrochemicals or depleting natural plant populations. nih.gov

Scalability: Fermentation processes can be readily scaled up to meet industrial demands. nih.gov

Consistency: Provides a more consistent and reliable supply compared to the variability of natural sources.

This bioengineering approach represents a critical step towards making this compound and its derivatives more accessible for extensive research and potential commercialization.

Exploration of Novel Biological Activities and Their Underlying Molecular Mechanisms

While this compound has been primarily investigated for certain biological activities, there remains a vast, unexplored landscape of its potential therapeutic applications. Future research should focus on systematically screening this compound for novel biological activities and, crucially, elucidating the molecular mechanisms that underpin these effects. core.ac.uk

Clerodane diterpenes, the class of compounds to which this compound belongs, are known for a wide range of biological effects, including insect antifeedant and cytotoxic activities. nih.govcore.ac.uk This suggests that this compound may possess a broader spectrum of activity than is currently documented. High-throughput screening assays can be employed to test this compound against a diverse array of biological targets, including enzymes, receptors, and whole-cell models of various diseases.

A key area of future investigation is its potential anti-inflammatory and insecticidal properties. The anti-inflammatory mechanisms of similar compounds often involve the inhibition of inflammatory mediators like prostaglandins (B1171923) and cytokines. nih.govscielo.org.mxresearchgate.net Research could explore if this compound modulates key inflammatory pathways such as NF-κB or MAPK. uminho.pt

Regarding its insecticidal potential, many natural products exert their effects by targeting the nervous system of insects, such as by disrupting nicotinic acetylcholine (B1216132) receptors or ion channels. nih.govrjptonline.org Studies could investigate if this compound acts on these or other insect-specific targets. researchgate.netmdpi.com

Unraveling the molecular mechanisms of any newly discovered activities is paramount. core.ac.uk This involves identifying the direct molecular targets of this compound and the downstream signaling pathways it modulates. Techniques such as affinity chromatography and proteomics can be used to "fish out" the protein targets of this compound from complex biological samples. core.ac.uk A deeper understanding of its mechanism of action will not only validate its therapeutic potential but also guide the design of more potent and selective derivatives.

Q & A

Q. How do researchers confirm the structural identity of cascarillin in natural extracts?

Methodological Answer: Structural confirmation typically involves a combination of spectroscopic techniques (e.g., NMR for stereochemical analysis, high-resolution mass spectrometry for molecular formula validation) and chromatographic comparison with authenticated standards. For novel derivatives, X-ray crystallography is critical to resolve ambiguities in stereochemistry . Ensure purity via HPLC-UV/ELSD and cross-validate spectral data against databases like Reaxys or SciFinder .

Q. What experimental strategies are used to isolate this compound from complex plant matrices?

Methodological Answer: Isolation workflows often employ bioassay-guided fractionation using solvent partitioning (e.g., hexane/ethyl acetate gradients) followed by column chromatography (silica gel, Sephadex LH-20). Advanced techniques like countercurrent chromatography (CCC) or preparative HPLC improve yield and purity. Document solvent ratios, retention factors (Rf), and spectral profiles at each step to ensure reproducibility .

Q. How can researchers design preliminary bioactivity assays for this compound?

Methodological Answer: Start with in vitro cell-based assays (e.g., cytotoxicity using MTT or resazurin assays) targeting pathways relevant to this compound’s reported bioactivity (e.g., anti-inflammatory or antiparasitic). Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with dose-response curves (IC₅₀ calculations). Use ANOVA for statistical significance (p < 0.05) and report confidence intervals .

Advanced Research Questions

Q. How do researchers resolve contradictions in this compound’s reported bioactivity across studies?

Methodological Answer: Conduct meta-analyses of existing data to identify variables such as assay conditions (e.g., cell lines, incubation times), compound purity, or solvent effects (DMSO concentration). Replicate conflicting experiments under standardized protocols and apply multivariate regression to isolate confounding factors. Cross-reference raw data from primary sources to verify reproducibility .

Q. What strategies optimize this compound’s synthetic pathways for scalable production?

Methodological Answer: Retrosynthetic analysis identifies key intermediates (e.g., sesquiterpene scaffolds) for modular synthesis. Optimize reaction conditions (catalyst loading, temperature) via Design of Experiments (DoE) to maximize yield. Characterize intermediates with FTIR and GC-MS to monitor side reactions. Compare energy efficiency and atom economy against existing routes .

Q. How can computational methods enhance this compound’s structure-activity relationship (SAR) studies?

Methodological Answer: Use molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities with target proteins (e.g., NF-κB for anti-inflammatory activity). Validate predictions with in vitro mutagenesis assays. Apply QSAR models (e.g., CoMFA, CoMSIA) to prioritize derivatives for synthesis, incorporating electronic (HOMO/LUMO) and steric parameters from DFT calculations .

Q. What methodologies address this compound’s stability issues in pharmacological studies?

Methodological Answer: Conduct accelerated stability testing under varied pH, temperature, and light exposure. Use LC-MS to identify degradation products and quantify half-life (t₁/₂). Formulate this compound in nanoemulsions or cyclodextrin complexes to enhance solubility and shelf-life. Document stability profiles in accordance with ICH guidelines .

Methodological Best Practices

- Data Validation : Cross-check spectral data against multiple databases (e.g., PubChem, ChemSpider) and report deviations >2 ppm for mass spectrometry .

- Statistical Rigor : Use Bonferroni correction for multiple comparisons in bioactivity assays to reduce Type I errors .

- Reproducibility : Publish full experimental protocols in supplementary materials, including raw chromatograms and spectral peaks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.